REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].Cl[Sn]Cl>Cl.O>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2|
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Name
|
|
Quantity
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35 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
formed a clear solution
|
Type
|
CUSTOM
|
Details
|
A solid precipitate obtained
|
Type
|
FILTRATION
|
Details
|
was filtered out
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Type
|
WASH
|
Details
|
washed with excess of ice cold water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 119.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |